![molecular formula C21H23N3O B5219185 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219185.png)
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide, also known as BMS-986168, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 375.47 g/mol.
Mechanism Of Action
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide acts as a selective and potent antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, such as immune cell trafficking, vascular development, and lymphocyte egress. By blocking S1P1, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide can modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has been found to have several biochemical and physiological effects. It can reduce the number of lymphocytes in the blood and lymphoid tissues, which is an important mechanism in the treatment of autoimmune disorders. It can also reduce the release of cytokines, which are involved in the inflammatory response. Additionally, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide can improve vascular function and reduce the risk of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is its high selectivity and potency against S1P1. This makes it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. However, one of the limitations of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is its low solubility in water, which can make it challenging to work with in laboratory experiments.
Future Directions
There are several future directions for the study of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide. One of the most promising areas is the development of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide-based therapies for the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the use of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide in cancer therapy, as it has shown potential in inhibiting the growth of tumor cells. Additionally, further research is needed to explore the full range of physiological effects of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide and its potential applications in other disease areas.
Conclusion:
In conclusion, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is a small molecule drug that has shown potential in the treatment of various diseases. It acts as a selective and potent antagonist of the S1P1 receptor and can modulate the immune system and reduce inflammation. While there are limitations to its use in laboratory experiments, it has several advantages that make it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. There are several future directions for the study of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide, and it is an exciting area of research with the potential to lead to new therapies for a range of diseases.
Synthesis Methods
The synthesis of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide involves a series of chemical reactions. The starting material is 4-cyanomethylphenylboronic acid, which is subjected to a Suzuki coupling reaction with 4-bromobenzyl chloride in the presence of a palladium catalyst. The resulting compound is then treated with piperidine and carboxylic acid to obtain 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has shown promising results in inhibiting the growth of tumor cells and reducing inflammation. It has also been found to modulate the immune system by targeting specific receptors.
properties
IUPAC Name |
1-benzyl-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-13-10-17-6-8-20(9-7-17)23-21(25)19-11-14-24(15-12-19)16-18-4-2-1-3-5-18/h1-9,19H,10-12,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPQGCODWKUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5219105.png)
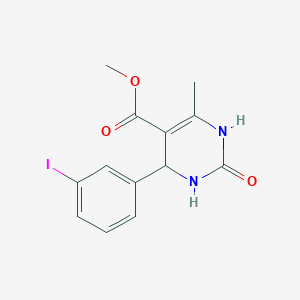
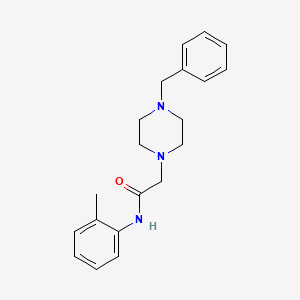
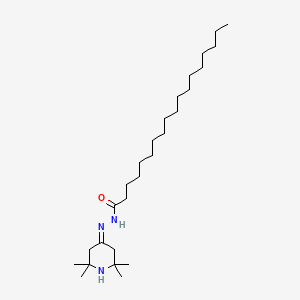
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1,3-thiazol-2-ylmethyl)piperidine trifluoroacetate](/img/structure/B5219125.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5219138.png)
![N-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B5219139.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219150.png)
![N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5219154.png)
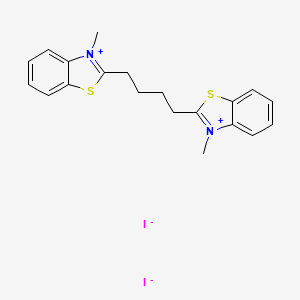
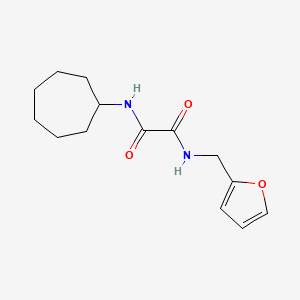
![4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5219181.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)